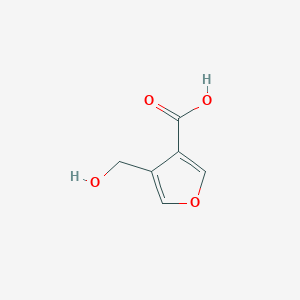

4-(Hydroxymethyl)furan-3-carboxylic acid

Description

General Significance of Furanic Heterocycles in Synthetic and Natural Product Chemistry

Furan (B31954), a five-membered aromatic heterocycle containing one oxygen atom, and its derivatives are fundamental building blocks in the fields of organic and medicinal chemistry. nih.govutripoli.edu.ly The furan ring is a structural motif present in numerous natural products and serves as a key precursor in the synthesis of a wide array of compounds, including 1,4-dicarbonyls and carboxylic acids. researchgate.net Their stability, combined with the ease of functionalization, makes them versatile synthons for creating more complex molecular architectures. nih.govresearchgate.net

The significance of furanic heterocycles is particularly pronounced in drug discovery. nih.govresearchgate.net The furan nucleus is a privileged structure found in various clinically approved pharmaceuticals, where it contributes to the molecule's biological activity. utripoli.edu.lynih.gov This includes applications in antibacterial, antiviral, anti-inflammatory, and anticancer agents. utripoli.edu.ly The versatility of the furan scaffold allows medicinal chemists to modify its structure to optimize potency, selectivity, and pharmacokinetic properties. nih.gov Furthermore, furan derivatives are not only used as intact scaffolds in final drug compounds but also as flexible intermediates for constructing non-aromatic structural moieties. nih.govresearchgate.net

Specific Importance and Research Context of 4-(Hydroxymethyl)furan-3-carboxylic Acid

Within the large family of furan derivatives, those bearing a carboxylic acid group at the 3-position are of particular interest. The synthesis of furan-3-carboxylic acid and its derivatives often requires specialized strategies. researchgate.net One convenient method involves the aromatization of a 4-trichloroacetyl-2,3-dihydrofuran intermediate, followed by nucleophilic displacement of the trichloromethyl group. researchgate.net Another approach involves the palladium iodide-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives to produce furan-3-carboxylic esters. nih.gov

The compound this compound, specifically, is a member of the furoic acid family, characterized by a furan ring substituted with a carboxylic acid at position 3 and a hydroxymethyl group at position 4. vulcanchem.com Its molecular structure introduces polarity due to the presence of both the carboxylic acid and hydroxymethyl functional groups. vulcanchem.com

A key area of research for this specific scaffold is in the biosynthesis of natural products. The this compound core, with various alkyl substituents at the C2 position, is the central structure of secondary metabolites known as methylenomycin furans (MMFs). nih.gov These MMFs are produced by bacteria of the genus Streptomyces and are known to induce the production of antibiotics. nih.gov This biological context highlights the importance of the this compound scaffold as a naturally occurring building block for bioactive compounds.

Table 1: Key Molecular Descriptors for this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₆O₄ |

| Molecular Weight | 142.11 g/mol |

| CAS Number | 88550-24-7 |

| SMILES | O=C(O)C1=C(CO)OC=C1 |

| Data sourced from multiple chemical databases. vulcanchem.combldpharm.combldpharm.com |

Structure

3D Structure

Properties

CAS No. |

88550-24-7 |

|---|---|

Molecular Formula |

C6H6O4 |

Molecular Weight |

142.11 g/mol |

IUPAC Name |

4-(hydroxymethyl)furan-3-carboxylic acid |

InChI |

InChI=1S/C6H6O4/c7-1-4-2-10-3-5(4)6(8)9/h2-3,7H,1H2,(H,8,9) |

InChI Key |

ZQOHZOYHFHPRBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CO1)C(=O)O)CO |

Origin of Product |

United States |

Elucidation of Natural Occurrence and Biosynthetic Pathways of 4 Hydroxymethyl Furan 3 Carboxylic Acid and Its Analogues

Isolation, Identification, and Distribution in Biological Systems

The discovery of 4-(hydroxymethyl)furan-3-carboxylic acid and its analogues has been closely linked to the study of secondary metabolism in soil-dwelling bacteria, particularly those of the genus Streptomyces.

Microbial Production: Streptomyces Species as Progenitors

The primary producers of a family of 2-alkyl-4-hydroxymethylfuran-3-carboxylic acids (AHFCAs) are species of the genus Streptomyces. nih.govnih.govpnas.org A notable example is Streptomyces coelicolor A3(2), a well-studied model organism for antibiotic production. In this bacterium, a family of five AHFCAs, collectively known as methylenomycin furans (MMFs), have been identified. pnas.orgnih.gov These molecules act as signaling compounds, inducing the production of the methylenomycin antibiotics. nih.govnih.govpnas.org The genetic machinery required for MMF biosynthesis is located on the large linear plasmid SCP1, within the mmy-mmf gene cluster. nih.govnih.gov Specifically, a three-gene operon, mmfLHP, has been shown to be responsible for the production of these furan (B31954) compounds. nih.govpnas.org

Structural Diversity of Naturally Occurring Alkylated 4-(Hydroxymethyl)furan-3-carboxylic Acids

The structural diversity of naturally occurring AHFCAs primarily arises from the variation in the alkyl substituent at the C-2 position of the furan ring. This variability is a direct consequence of the biosynthetic pathway's utilization of different starter units from fatty acid biosynthesis. pnas.org In Streptomyces coelicolor, five distinct MMFs have been characterized, each possessing a unique alkyl group. nih.govpnas.org

Beyond the MMFs of S. coelicolor, other Streptomyces species produce structurally related, yet distinct, AHFCAs. For instance, rhamnosylated versions of these molecules have been isolated from different Streptomyces strains, indicating a broader distribution and functional diversification of this class of compounds within the genus. nih.gov The aglycone of one such rhamnosylated AHFCA has been shown through feeding experiments to be derived from glycerol (B35011) and acetate, consistent with the proposed biosynthetic origins of MMFs. nih.gov

| Compound Name | Alkyl Substituent at C-2 | Producing Organism | Reference |

|---|---|---|---|

| MMF1 | 2'-methyl-n-propyl | Streptomyces coelicolor | pnas.org |

| MMF2 | n-propyl | Streptomyces coelicolor | pnas.org |

| MMF3 | 3-methylbutyl | Streptomyces coelicolor | nih.gov |

| MMF4 | n-butyl | Streptomyces coelicolor | nih.gov |

| MMF5 | n-pentyl | Streptomyces coelicolor | nih.gov |

| Rhamnosylated AHFCA (Compound 5) | Not specified | Streptomyces sp. | nih.gov |

| Rhamnosylated AHFCA (Compound 6) | Not specified | Streptomyces sp. | nih.gov |

Investigating Enzymatic Biosynthetic Mechanisms

The biosynthesis of the this compound core is a complex process involving a dedicated set of enzymes that catalyze a series of unique chemical transformations.

Proposed Metabolic Routes and Key Enzymatic Steps (e.g., MmfL, MmfH, MmfP)

The biosynthesis of MMFs is proposed to initiate with the condensation of dihydroxyacetone phosphate (B84403) (DHAP), a glycolytic intermediate, with a β-ketoacyl thioester derived from fatty acid biosynthesis. pnas.org This process is orchestrated by the enzymes encoded by the mmfLHP operon. nih.gov

MmfL : This enzyme is homologous to AfsA, a known γ-butyrolactone synthase. MmfL is believed to catalyze the crucial initial condensation step, forming a phosphorylated butenolide intermediate. rsc.org The expression of mmfL alone is sufficient for low-level production of MMFs, highlighting its key role in the pathway. pnas.org

MmfP : This enzyme is a putative phosphatase. It is hypothesized to catalyze the dephosphorylation of the butenolide intermediate formed by MmfL. nih.gov

MmfH : The function of MmfH is proposed to be the conversion of the dephosphorylated butenolide into the final AHFCA structure. nih.gov It is suggested that MmfH may catalyze the conversion of the butenolide to the furan ring. rsc.org

While the individual roles of MmfP and MmfH have been proposed based on genetic studies and sequence homologies, in vitro biochemical characterization is still required for their definitive functional assignment. nih.gov

Intermediates and Biocatalytic Transformations in Furan Ring Formation

The formation of the furan ring is a critical step in the biosynthesis of these signaling molecules. The proposed pathway involves the transformation of a butenolide intermediate. rsc.org A plausible mechanism suggests that the butenolide undergoes ring opening, which is then followed by a cyclization-dehydration-tautomerization cascade to form the furan ring. rsc.org Isotope labeling experiments using ¹⁸O₂ have shown that the oxygen atom of the hydroxymethyl group in MMF1 is derived from molecular oxygen, supporting a mechanism that involves an oxidative step in the rearrangement of the butenolide to the furan. rsc.org

Synthetic Methodologies for 4 Hydroxymethyl Furan 3 Carboxylic Acid and Its Chemically Modified Derivatives

De Novo Chemical Synthesis Strategies for the Furan-3-carboxylic Acid Nucleus

De novo synthesis involves the construction of the furan (B31954) ring from acyclic precursors. The primary challenge lies in achieving the desired regiochemistry, especially for 3,4-disubstituted patterns, as the inherent electronic properties of furan precursors often favor substitution at the C-2 and C-5 positions.

Several strategies have been developed to overcome the regiochemical challenges and construct furan-3-carboxylates and related 3,4-disubstituted systems.

One effective approach involves the reaction of dimethylsulfonium acylmethylides with various alkyl acetylenic carboxylates. This method provides a direct pathway to structurally diverse polysubstituted furans, including furan-3-carboxylates, furan-3,4-dicarboxylates, and even furan-2,3,4-tricarboxylates. rsc.org The reaction proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, and elimination, affording the desired furan products in moderate to good yields. rsc.org

Another established method is the Diels-Alder cycloaddition followed by a retro-Diels-Alder reaction, often employing oxazole derivatives as the diene component. This strategy is valued for its functional group compatibility and often results in good yields of 3-substituted furans. bohrium.com

Metal-catalyzed cyclization and annulation reactions represent a powerful tool for regioselective furan synthesis. Copper-mediated decarboxylative annulation of α,β-alkenyl carboxylic acids with aliphatic cyclic ketones can produce substituted fused furan derivatives with complete regioselectivity. nih.gov Additionally, a facile route to furan-3,4-dicarboxylic acid has been described starting from dimethylmaleic anhydride (B1165640), which undergoes NBS bromination, treatment with aqueous potassium hydroxide, and subsequent intramolecular Mitsunobu ring closure. researchgate.net This precursor can then be further modified to yield the target compound.

A summary of selected de novo strategies is presented in Table 1.

Table 1: Selected De Novo Synthetic Strategies for Furan-3-Carboxylate Systems

| Method | Precursors | Key Features | Product Type |

|---|---|---|---|

| Sulfur Ylide Chemistry | Dimethylsulfonium acylmethylides + Acetylenic esters | Direct, tandem reaction sequence, good functional group tolerance. rsc.org | Furan-3-carboxylates, Furan-3,4-dicarboxylates rsc.org |

| Mitsunobu Ring Closure | Bis(hydroxymethyl)maleic anhydride | Specific for 3,4-disubstitution, proceeds via anhydride intermediate. researchgate.net | Furan-3,4-dicarboxylic acid esters researchgate.net |

| Aromatization of Dihydrofurans | 4-Trichloroacetyl-2,3-dihydrofuran | Convenient two-step process involving aromatization and nucleophilic displacement. researchgate.net | Furan-3-carboxylic acid and derivatives researchgate.net |

| Metal-Catalyzed Cyclization | α-Diazocarbonyls + Alkynes | Cobalt(II) metalloradical catalysis provides polyfunctionalized furans with complete regioselectivity. nih.gov | Polysubstituted furans nih.gov |

Direct functionalization of a pre-formed furan ring is an alternative to de novo synthesis. However, electrophilic substitution on the furan core preferentially occurs at the more electron-rich α-positions (C-2 and C-5). semanticscholar.org Therefore, introducing substituents at the β-positions (C-3 and C-4) requires specialized strategies, often involving directed C-H activation or the use of pre-functionalized synthons. researchgate.netnih.gov

Transition-metal-catalyzed C-H activation has emerged as a powerful technique. nih.gov For instance, the C-3 position of furfural (B47365) derivatives can be targeted by installing a temporary imine directing group. This allows for regioselective, iridium-catalyzed C-3 silylation or ruthenium-catalyzed C-3 alkylation. nih.govchemistryviews.org The silyl group can then serve as a versatile handle for subsequent transformations, including arylations, alkenylations, and halogenations. chemistryviews.org Palladium catalysis has also been employed for the direct arylation of furan at the C-3 or C-4 positions. acs.org

An alternative strategy involves the synthesis of a furan ring bearing functional handles at the C-3 and C-4 positions, which can then be elaborated. The synthesis of 3,4-bis(trimethylsilyl)furan provides a valuable intermediate. acs.org This compound can undergo regiospecific conversions, such as a novel Suzuki-type coupling reaction with boroxines, to introduce a wide variety of substituents at the C-3 and C-4 positions. researchgate.net

Directed Synthesis of 4-(Hydroxymethyl)furan-3-carboxylic Acid

The directed synthesis of this compound can be envisioned through the selective modification of readily available, appropriately substituted furan precursors. This approach relies on strategic functional group interconversions.

While the direct conversion of common biomass-derived platform chemicals like 5-hydroxymethylfurfural (5-HMF) is challenging due to the substitution pattern, the target molecule's core structure is found in nature. A family of 2-alkyl-4-hydroxymethylfuran-3-carboxylic acids, known as MMFs (Methylenomycin Furans), are produced by Streptomyces coelicolor and act as inducers for antibiotic production. nih.govnih.govnih.gov

A plausible chemical synthesis would start from a precursor already possessing the 3,4-disubstitution pattern, such as dimethyl furan-3,4-dicarboxylate, which can be prepared via de novo methods. researchgate.net The synthesis would then involve the selective reduction of one of the ester groups. For example, selective mono-reduction of the diester to a hydroxymethyl group would yield the target compound. This can often be achieved by converting the diester to a cyclic anhydride, followed by regioselective opening and reduction, or through careful control of stoichiometry with a reducing agent like lithium borohydride.

Another potential precursor is 4-hydroxymethylfurfural (4-HMF), though its synthesis is less established than that of 5-HMF. nih.gov If available, 4-HMF could theoretically be converted to the target molecule by first protecting the hydroxymethyl group, then oxidizing the C-3 position via a C-H activation/oxidation sequence, and finally oxidizing the formyl group at the C-2 position before selective decarboxylation. However, this route is complex and likely low-yielding.

Key to the synthesis of this compound are functional group interconversions that allow for the introduction and manipulation of the required moieties.

Table 2: Relevant Functional Group Interconversions in Furan Synthesis

| Transformation | Reagents/Conditions | Application | Reference Example |

|---|---|---|---|

| Ester Reduction | LiAlH₄, LiBH₄, DIBAL-H | Conversion of a carboxylate/ester group at C-4 to a hydroxymethyl group. | Reduction of furan esters to furylcarbinols. orgsyn.org |

| Alcohol Oxidation | PCC, MnO₂, TEMPO | Oxidation of a primary alcohol at C-3 to a carboxylic acid (via aldehyde). | Oxidation of 2,5-bis(hydroxymethyl)furan to 2,5-furandicarboxylic acid. dtic.mil |

| Methyl/Formyl Oxidation | KMnO₄, RuCl₃/NaIO₄ | Oxidation of a methyl or formyl group at C-3 to a carboxylic acid. | General oxidation of alkylarenes. |

| Trichloromethyl Hydrolysis | Aqueous base (e.g., NaOH) | Conversion of a CCl₃ group, installed via acylation, into a carboxylic acid. researchgate.net | Synthesis of furan-3-carboxylic acid from 3-trichloroacetylfuran. researchgate.net |

| Furan Ring Reduction | Brønsted Acid + Silanes (e.g., Et₃SiH) | Can selectively reduce the furan ring to dihydro- or tetrahydrofuran (B95107) derivatives if saturation is desired. nih.govacs.org | Reduction of 3-aryl furans to 2,5-dihydrofurans. nih.govacs.org |

A hypothetical route starting from dimethyl furan-3,4-dicarboxylate could involve selective saponification of one ester group, followed by protection of the resulting acid, reduction of the remaining ester to the hydroxymethyl group, and subsequent deprotection. The regioselectivity of the initial saponification or the selective reduction would be the critical step in such a sequence.

Enantioselective Synthesis of Chiral this compound Derivatives

The creation of chiral derivatives of this compound requires asymmetric synthesis methodologies. Chirality could be introduced via a stereocenter on a substituent attached to the furan ring or, if the hydroxymethyl group itself is modified, at the carbon bearing the oxygen. While no specific enantioselective syntheses for this exact molecule are prominently reported, several general strategies for asymmetric furan synthesis can be applied.

One approach is catalytic asymmetric synthesis , where a chiral catalyst guides the formation of the product enantioselectively. For example, organocatalytic asymmetric annulation reactions have been used to create furan-based compounds bearing both axial and central chirality with high yields and excellent enantioselectivities. nih.govresearchgate.net Such strategies could potentially be adapted to construct a chiral furan ring system from achiral precursors.

Another strategy is the use of the chiral pool , which involves starting with an enantiomerically pure natural product, such as a carbohydrate or an amino acid. Stereoselective syntheses of carbohydrate-derived furan systems have been developed, where the inherent chirality of the sugar starting material is transferred to the final furan-containing product. mdpi.com

Chiral auxiliaries represent a third approach. An achiral starting material is temporarily attached to a chiral molecule (the auxiliary), which directs a subsequent diastereoselective reaction. After the new stereocenter is formed, the auxiliary is removed, yielding the enantiomerically enriched product. uwindsor.ca

Finally, if a racemic mixture of a chiral derivative is synthesized, chiral resolution techniques, such as diastereomeric salt formation with a chiral amine or base, or preparative chiral chromatography, could be employed to separate the enantiomers.

The development of these asymmetric routes is a challenging but significant goal, as the stereochemistry of bioactive molecules is often crucial to their function. nih.gov

Stereocontrol in Hydroxymethyl Group Derivatization

Once the chiral furan scaffold is established, or if a prochiral precursor is used, the stereoselective derivatization of the hydroxymethyl group is a critical step in the synthesis of more complex molecules. This can involve reactions such as esterification, etherification, or oxidation, where the stereochemical outcome is controlled by a chiral catalyst or a chiral auxiliary.

A powerful strategy for introducing chirality at a hydroxymethyl group is through enzymatic desymmetrization of a prochiral diol. For a precursor like 3,4-bis(hydroxymethyl)furan, a lipase could selectively acylate one of the two enantiotopic hydroxymethyl groups, leading to a monoacylated product with high enantiomeric excess. This approach offers the advantages of mild reaction conditions and high selectivity.

Another approach involves the use of chiral organocatalysts. For example, chiral phosphoric acids have been shown to be effective catalysts in a variety of asymmetric transformations. While direct application to the derivatization of a hydroxymethyl group on a furan ring is not extensively reported, their ability to act as bifunctional catalysts, activating both the electrophile and the nucleophile, suggests potential for development in this area.

The use of chiral directing groups covalently attached to the hydroxymethyl group can also be envisioned. These directing groups could control the stereochemistry of subsequent reactions at or near the hydroxymethyl moiety before being cleaved.

A hypothetical scheme for the stereoselective derivatization of a prochiral furan diol is presented below, highlighting potential catalytic approaches.

Table 2: Potential Strategies for Stereocontrolled Derivatization of a Prochiral Furan Diol

| Strategy | Catalyst/Reagent | Transformation | Expected Outcome |

|---|---|---|---|

| Enzymatic Desymmetrization | Lipase (e.g., Candida antarctica lipase B) | Acylation with an acyl donor | Mono-acylated furan with high enantiomeric excess. |

| Organocatalytic Desymmetrization | Chiral Phosphoric Acid | Silylation or acylation | Mono-silylated or -acylated furan with potential for enantioselectivity. |

| Chiral Directing Group | Attachment of a chiral auxiliary | Various transformations (e.g., oxidation, alkylation) | Diastereoselective formation of the desired product. |

Advanced Spectroscopic Characterization and Computational Structural Analysis of 4 Hydroxymethyl Furan 3 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, and 4-(hydroxymethyl)furan-3-carboxylic acid is no exception. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of its proton (¹H) and carbon-¹³ (¹³C) chemical shifts can be achieved, providing a detailed map of its atomic connectivity.

The structural confirmation of this compound is accomplished through a suite of NMR experiments. ¹H NMR provides the initial proton chemical shifts, while ¹³C NMR delineates the carbon framework. To establish connectivity, 2D NMR techniques are indispensable. Correlation Spectroscopy (COSY) reveals proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton-carbon pairs, and Heteronuclear Multiple Bond Correlation (HMBC) identifies longer-range (2-3 bond) proton-carbon couplings. These correlations are crucial for definitively assigning the positions of the hydroxymethyl and carboxylic acid groups on the furan (B31954) ring.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations (¹H to ¹³C) |

| 2 | ~7.8 | ~145 | C-3, C-4, C-5 |

| 3 | - | ~120 | - |

| 4 | - | ~150 | - |

| 5 | ~7.3 | ~110 | C-2, C-3, C-4, CH₂ |

| CH₂ | ~4.5 | ~55 | C-3, C-4, C-5 |

| COOH | ~12.5 | ~165 | C-2, C-3, C-4 |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

While specific isotopic labeling studies on this compound are not extensively reported in the reviewed literature, this technique remains a powerful tool for probing reaction mechanisms and confirming structural assignments. By selectively replacing atoms such as ¹²C with ¹³C or ¹H with ²H (deuterium), specific signals in the NMR and mass spectra can be tracked. This allows for the unambiguous determination of bond formations and cleavages during its synthesis or derivatization. For instance, labeling the carboxylic acid group with ¹³C would definitively confirm its assigned chemical shift and its connectivity to the furan ring through HMBC correlations.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Pathways

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a soft ionization technique that allows for the analysis of polar molecules like this compound with minimal fragmentation in the initial stage. The resulting mass spectrum typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. Subsequent fragmentation of this precursor ion in the collision cell of the mass spectrometer provides a characteristic fragmentation pattern. A detailed analysis of these fragments helps to confirm the presence of specific functional groups and their connectivity. For example, the loss of water (H₂O) and carbon monoxide (CO) are common fragmentation pathways for carboxylic acids and hydroxymethyl groups, respectively.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of its elemental composition. For this compound (C₆H₆O₄), HRMS can confirm this exact formula, distinguishing it from other isomers or compounds with the same nominal mass. This high level of accuracy is crucial for confirming the identity of the compound in complex mixtures or when verifying the outcome of a synthesis.

Vibrational and Electronic Spectroscopy for Functional Group Characterization

A combined experimental and theoretical study utilizing Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy has been reported for this compound. vulcanchem.com The experimental vibrational frequencies observed in the FT-IR spectrum can be assigned to specific functional groups with the aid of computational calculations, such as Density Functional Theory (DFT).

Table 2: Key Vibrational Frequencies and Electronic Transitions for this compound

| Spectroscopic Technique | Observed Feature | Assignment |

| FT-IR | Broad band ~3300-2500 cm⁻¹ | O-H stretching of the carboxylic acid |

| FT-IR | ~1700 cm⁻¹ | C=O stretching of the carboxylic acid |

| FT-IR | ~1020 cm⁻¹ | C-O stretching of the hydroxymethyl group |

| UV-Vis | ~250 nm | π → π* electronic transition of the furan ring |

The UV-Vis spectrum provides information about the electronic transitions within the molecule. For this compound, the absorption maximum is typically observed in the ultraviolet region and corresponds to the π → π* transitions within the conjugated system of the furan ring. vulcanchem.com

Infrared (IR) Spectroscopy for Characteristic Group Frequencies

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups: the carboxylic acid, the hydroxymethyl group, and the furan ring.

The carboxylic acid group gives rise to some of the most recognizable bands in an IR spectrum. A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. echemi.comspectroscopyonline.comlibretexts.org This broadness is a direct consequence of the strong intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to appear as a strong and sharp peak typically between 1700 cm⁻¹ and 1725 cm⁻¹. The position of this band can be influenced by conjugation with the furan ring. The C-O stretching vibration of the carboxylic acid is predicted to be in the 1210-1320 cm⁻¹ region, often coupled with O-H in-plane bending. spectroscopyonline.com

The hydroxymethyl group (-CH₂OH) will also present a distinct O-H stretching band, which is typically found in the 3200-3600 cm⁻¹ range. This band is generally sharper than the carboxylic acid O-H band. The C-O stretching of the primary alcohol is expected to be observed around 1050 cm⁻¹.

The furan ring has several characteristic vibrations. The C-H stretching vibrations of the aromatic furan ring are anticipated to occur just above 3000 cm⁻¹, typically in the 3100-3150 cm⁻¹ range. The C=C stretching vibrations within the furan ring usually give rise to one or more bands of variable intensity in the 1500-1650 cm⁻¹ region. The C-O-C stretching of the furan ring is expected to produce a strong band in the 1000-1300 cm⁻¹ range.

A summary of the expected characteristic IR absorption frequencies for this compound is presented in Table 1.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 | Strong, Very Broad |

| C=O stretch | 1700-1725 | Strong | |

| C-O stretch | 1210-1320 | Medium to Strong | |

| O-H bend (out-of-plane) | 920-950 | Medium, Broad | |

| Hydroxymethyl | O-H stretch | 3200-3600 | Medium, Broad |

| C-O stretch | ~1050 | Medium | |

| Furan Ring | =C-H stretch | 3100-3150 | Medium to Weak |

| C=C stretch | 1500-1650 | Variable | |

| C-O-C stretch | 1000-1300 | Strong | |

| Alkyl | C-H stretch (CH₂) | 2850-2960 | Medium |

This table presents expected values based on established group frequencies and data for analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions associated with the conjugated system of the furan ring and the carboxylic acid group.

Furan itself exhibits a strong absorption maximum (λmax) around 200-220 nm, which is attributed to a π → π* transition. spectrabase.comnist.gov The presence of a carboxylic acid group and a hydroxymethyl group as substituents on the furan ring is expected to influence the position and intensity of this absorption. The carboxylic acid group, being a chromophore, can extend the conjugation.

The carbonyl group of the carboxylic acid also possesses a weak n → π* transition, which typically appears at longer wavelengths (around 280-300 nm). However, this transition is often of very low intensity and can be obscured by the stronger π → π* transitions. For simple carboxylic acids, the λmax for the π → π* transition is around 210 nm, which is generally not very useful for diagnostic purposes. libretexts.org

For this compound, the conjugation between the furan ring and the carboxylic acid group is expected to cause a bathochromic (red) shift of the main π → π* absorption band to a longer wavelength compared to furan itself. The hydroxymethyl group, being an auxochrome, may have a minor influence on the absorption maximum.

A hypothetical UV-Vis data table for this compound in a polar solvent like ethanol (B145695) is presented in Table 2.

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Associated Chromophore |

| π → π | ~240-260 | High | Furan ring conjugated with carboxylic acid |

| n → π | ~280-300 | Low | Carbonyl group of carboxylic acid |

This table presents hypothetical values based on the analysis of similar compounds and electronic transition principles.

Computational Chemistry Approaches to Molecular Structure and Conformation

Computational chemistry provides powerful tools for investigating the molecular structure, electronic properties, and conformational dynamics of molecules, offering insights that can complement experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, and for calculating various electronic properties.

For this compound, DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can be performed to determine its most stable three-dimensional structure. nih.gov These calculations would provide optimized bond lengths, bond angles, and dihedral angles. The planarity of the furan ring and the orientation of the hydroxymethyl and carboxylic acid substituents would be key findings.

Furthermore, DFT allows for the calculation of electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

A simulated data table summarizing the kind of results that would be obtained from a DFT study is shown in Table 3.

| Parameter | Calculated Value (Hypothetical) | Significance |

| Total Energy | -X Hartrees | Thermodynamic stability |

| Dipole Moment | ~3-4 Debye | Polarity and solubility |

| HOMO Energy | -Y eV | Electron-donating ability |

| LUMO Energy | -Z eV | Electron-accepting ability |

| HOMO-LUMO Gap | (Y-Z) eV | Chemical reactivity and stability |

This table presents hypothetical data that would be the output of a DFT calculation.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. psu.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape and flexibility of a molecule. researchgate.netresearchgate.netdpi-proceedings.com

For this compound, MD simulations can be used to explore the rotational freedom around the single bonds connecting the hydroxymethyl and carboxylic acid groups to the furan ring. This would reveal the preferred conformations of these substituents and the energy barriers between different rotational isomers (rotamers).

The simulations would typically be performed in a solvent box (e.g., water) to mimic physiological or experimental conditions. The analysis of the MD trajectory can reveal stable conformations, the dynamics of conformational changes, and the extent of intramolecular and intermolecular hydrogen bonding. For instance, the formation of an intramolecular hydrogen bond between the hydroxyl proton of the hydroxymethyl group and the carbonyl oxygen of the carboxylic acid could be investigated.

The results from an MD simulation could be summarized in a table like Table 4, highlighting key conformational features.

| Dihedral Angle | Most Populated Range (degrees) | Conformational Implication |

| O=C-C-C (furan) | ~0 or ~180 | Orientation of the carboxylic acid group relative to the furan ring |

| C(furan)-C-O-H (hydroxymethyl) | Various ranges | Rotational states of the hydroxymethyl group |

| C(furan)-C(=O)-O-H | ~0 (syn) or ~180 (anti) | Conformation of the carboxylic acid proton |

This table illustrates the type of conformational data that can be extracted from MD simulations.

Chemical Reactivity and Mechanistic Investigations of 4 Hydroxymethyl Furan 3 Carboxylic Acid Transformations

Selective Reactions at the Hydroxymethyl Functionality

The primary alcohol of 4-(hydroxymethyl)furan-3-carboxylic acid can undergo selective reactions, provided the conditions are controlled to prevent unwanted side reactions involving the carboxylic acid or the furan (B31954) ring.

The selective oxidation of the hydroxymethyl group in furan derivatives is a well-established transformation. In the case of this compound, this can lead to the formation of 4-formylfuran-3-carboxylic acid or furan-3,4-dicarboxylic acid. The choice of oxidant and reaction conditions is crucial for achieving the desired product.

For the partial oxidation to the aldehyde, mild oxidizing agents are typically employed. Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are often effective for the conversion of primary alcohols to aldehydes without over-oxidation to the carboxylic acid. The reaction mechanism generally involves the formation of a chromate (B82759) ester or adsorption onto the manganese dioxide surface, followed by elimination to yield the aldehyde.

Complete oxidation to the dicarboxylic acid requires stronger oxidizing agents. While potent reagents like potassium permanganate (B83412) (KMnO₄) could achieve this, they may also lead to the degradation of the furan ring. researchgate.net More selective methods, such as catalysis with noble metals (e.g., platinum, palladium) in the presence of oxygen, have been successfully used for the oxidation of similar hydroxymethylfurans. mdpi.com Biocatalytic approaches, using whole-cell systems or isolated enzymes, also present a green and highly selective alternative for the oxidation of hydroxymethyl groups on furan rings to their corresponding carboxylic acids. acs.org

Table 1: Representative Conditions for the Oxidation of Hydroxymethylfurans

| Desired Product | Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Citation |

|---|---|---|---|---|---|

| Aldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | ~85 | [N/A] |

| Aldehyde | Manganese Dioxide (MnO₂) | Dichloromethane/Chloroform | Reflux | Variable | [N/A] |

| Dicarboxylic Acid | Pt or Pd on Carbon with O₂ | Water (alkaline) | 50-100 | >90 | mdpi.com |

Note: Yields are approximate and can vary based on the specific substrate and reaction conditions. Data is based on analogous reactions with similar furanic compounds.

The hydroxymethyl group can be readily derivatized through esterification and etherification reactions to introduce a variety of functional groups.

Esterification of the primary alcohol can be achieved by reaction with acid anhydrides or acid chlorides in the presence of a base, such as pyridine (B92270) or triethylamine. nih.gov For example, reaction with acetic anhydride (B1165640) would yield 4-(acetoxymethyl)furan-3-carboxylic acid. The mechanism follows a standard nucleophilic acyl substitution pathway where the alcohol attacks the electrophilic carbonyl carbon of the anhydride or acid chloride. nih.gov

Etherification , to form derivatives such as 4-(alkoxymethyl)furan-3-carboxylic acid, can be accomplished under Williamson ether synthesis conditions. This involves deprotonation of the hydroxymethyl group with a strong base, like sodium hydride, to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Care must be taken as the carboxylic acid proton is more acidic and will be deprotonated first. Alternatively, acid-catalyzed etherification with an excess of an alcohol can be employed, though this may also promote esterification of the carboxylic acid moiety.

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position is a key site for transformations, particularly for the formation of amide and ester conjugates.

Amidation of the carboxylic acid to form amide conjugates is a common and important transformation. Direct reaction with an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. psu.edu Therefore, the carboxylic acid must first be "activated". This is typically achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). psu.eduorientjchem.org These reagents convert the carboxylic acid into a more reactive intermediate, such as an O-acylisourea, which is then readily attacked by the amine nucleophile to form the amide bond. psu.edu This method is widely used for the synthesis of a diverse range of amides under mild conditions. orientjchem.org

Esterification of the carboxylic acid can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic approach. nih.gov The reaction is an equilibrium process, and the yield can be improved by using a large excess of the alcohol or by removing the water formed during the reaction. nih.gov The mechanism involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. nih.gov Alternatively, reaction of the carboxylate salt with a primary alkyl halide (an Sₙ2 reaction) can also yield the corresponding ester.

Table 2: Common Reagents for Amide and Ester Formation from Carboxylic Acids

| Transformation | Reagent(s) | General Conditions | Notes | Citation |

|---|---|---|---|---|

| Amidation | Amine, DCC or EDC, HOBt/DMAP | Aprotic solvent (e.g., DMF, DCM) | Forms a stable amide bond. | psu.eduorientjchem.org |

| Esterification | Alcohol, H₂SO₄ (catalytic) | Excess alcohol, often heated | Fischer esterification, an equilibrium process. | nih.gov |

Note: These are general methods applicable to the carboxylic acid functionality of the target molecule.

The decarboxylation of furan-3-carboxylic acids can be challenging. Simple heating does not typically induce the loss of carbon dioxide from unsubstituted furoic acids. However, decarboxylation can be facilitated if there is a suitable electron-withdrawing group at the α-position (C-2) or if the reaction proceeds via a radical mechanism. For instance, the thermal decarboxylation of 2-furoic acid has been studied as a potential pathway for the formation of furan in food products at high temperatures. A study on the progressive decarboxylation of furan-tetracarboxylic acid demonstrated that it is possible to selectively remove carboxyl groups to yield products like 3,4-furandicarboxylic acid and 3-furoic acid. The specific conditions required for the decarboxylation of this compound would likely depend on the stability of the potential intermediates formed.

Furan Ring Transformations and Electrophilic/Nucleophilic Reactivity

The furan ring itself is an electron-rich aromatic system and is susceptible to various transformations, including electrophilic substitution and, under certain conditions, nucleophilic attack or ring-opening reactions.

Electrophilic Aromatic Substitution: Furan is significantly more reactive towards electrophiles than benzene. Electrophilic attack generally occurs preferentially at the C-2 or C-5 positions due to the superior stabilization of the resulting carbocation intermediate (arenium ion) through resonance, involving the oxygen atom. In this compound, the furan ring is substituted at the 3 and 4 positions. The hydroxymethyl group is an activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. The positions available for electrophilic substitution are C-2 and C-5. The directing effects of the existing substituents will influence the regioselectivity of further substitution. The activating hydroxymethyl group would direct incoming electrophiles to the C-5 position, while the deactivating carboxylic acid group would direct to the C-5 position. Therefore, electrophilic substitution is strongly expected to occur at the C-5 position.

Nucleophilic Reactivity: The electron-rich nature of the furan ring makes it generally unreactive towards nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. The carboxylic acid group on this compound is deactivating but may not be sufficient to enable facile nucleophilic substitution on the ring itself.

Furan Ring Opening: The furan ring can undergo cleavage under certain conditions, such as strong acidity. For example, the acid-catalyzed degradation of furan derivatives can lead to the formation of linear dicarbonyl compounds. researchgate.net The stability of the furan ring in this compound during various transformations is a critical consideration, and harsh acidic or oxidative conditions may lead to ring-opening as an undesired side reaction.

Diels-Alder Cycloaddition Reactions and Aromatization Processes

The furan moiety in this compound can act as a diene in [4+2] Diels-Alder cycloaddition reactions. However, the reactivity of the furan ring is substantially influenced by its substituents. Generally, electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the Diels-Alder reaction. masterorganicchemistry.com In the case of this compound, the carboxylic acid at the C3 position acts as an electron-withdrawing group, which tends to decrease the reactivity of the furan diene by lowering the energy of its highest occupied molecular orbital (HOMO). nih.gov

Despite this, studies on analogous furoic acids have demonstrated that these compounds can indeed participate in Diels-Alder reactions, particularly with strong dienophiles like maleimides. nih.govrsc.org Research on 3-furoic acid has shown it to be more reactive than the 2-furoic acid isomer in these cycloadditions. nih.gov The reaction rate and equilibrium can be significantly enhanced by conducting the reaction in water, which provides a thermodynamic driving force. nih.govrsc.org Another strategy to increase reactivity is the deprotonation of the carboxylic acid to form the carboxylate salt, which reduces the electron-withdrawing effect of the substituent. nih.govbiorizon.eu

The initial products of the Diels-Alder reaction are 7-oxabicyclo[2.2.1]heptene derivatives, often referred to as oxanorbornenes. rsc.org These adducts are valuable synthetic intermediates that can undergo subsequent aromatization. The aromatization is typically an acid-catalyzed dehydration process that eliminates the oxygen bridge to form a substituted aromatic ring. rsc.org For instance, the adduct derived from a furoic acid can be converted to a phthalimide (B116566) derivative, which can then be hydrolyzed to yield an aromatic tricarboxylic acid. rsc.org This tandem Diels-Alder/aromatization sequence represents a powerful, atom-economical strategy for synthesizing bio-based aromatic compounds from furanic feedstocks. nih.govnih.gov

The table below summarizes typical conditions for Diels-Alder reactions of furan derivatives analogous to the target compound.

| Diene | Dienophile | Solvent | Conditions | Product Type | Reference |

| 2-Furoic Acid | N-Methylmaleimide | Water / Triethylamine | 50 °C, 6 h | 7-Oxanorbornene | nih.gov |

| Furfuryl Alcohol | Itaconic Anhydride | - | - | 7-Oxanorbornene | nih.gov |

| 3-Furoic Acid | Maleimides | Water | - | 7-Oxanorbornene | nih.gov |

| Furan | Maleic Anhydride | THF | Ambient Temp, 1 week | 7-Oxanorbornene | quizlet.com |

Hydrogenation of the Furan Ring to Tetrahydrofuran (B95107) Derivatives

The furan ring of this compound can be fully saturated via catalytic hydrogenation to yield the corresponding tetrahydrofuran derivative, tetrahydro-4-(hydroxymethyl)furan-3-carboxylic acid. This transformation is a key reaction for producing valuable, non-aromatic platform chemicals. The hydrogenation of furan derivatives typically proceeds sequentially and requires a heterogeneous catalyst. rsc.org

Commonly used catalysts for this transformation include those based on palladium (Pd), ruthenium (Ru), nickel (Ni), and copper (Cu). ou.eduscirp.orgrsc.org For example, the hydrogenation of furfural (B47365), a structurally related compound, to tetrahydrofurfuryl alcohol is well-documented. This process often involves catalysts like Raney Nickel or supported palladium and ruthenium catalysts under hydrogen pressure. scirp.orgacs.org A DFT study on furan hydrogenation on a Pd(111) surface indicated that the process occurs via sequential hydrogenation of the carbon atoms of the ring. rsc.org

The hydrogenation of a closely related substrate, 4-(hydroxymethyl)furan-2(5H)-one, has been achieved with high enantioselectivity using chiral ruthenium or rhodium BINAP complexes, yielding optically active β-hydroxymethyl-γ-butyrolactones. researchgate.net This suggests that stereocontrolled hydrogenation of this compound is also feasible. The reaction conditions, such as temperature, hydrogen pressure, and choice of catalyst, are crucial in determining the reaction rate and selectivity towards the desired tetrahydrofuran product over potential side products from hydrogenolysis (C-O bond cleavage). rsc.orgresearchgate.net

The table below presents catalyst systems and conditions used for the hydrogenation of related furan compounds.

| Substrate | Catalyst | Solvent | Conditions | Main Product | Reference |

| Furfural | Cu/SiO₂ | - | 230–290 °C | Furfuryl Alcohol, 2-Methylfuran | ou.edu |

| Furfural | Raney Ni | Liquid Phase | 383 K, 1.5 MPa H₂ | Tetrahydrofurfuryl Alcohol | scirp.org |

| 4-(hydroxymethyl)furan-2(5H)-one | Ru-BINAP | Methanol | 25 °C, 35 bar H₂ | β-hydroxymethyl-γ-butyrolactone | researchgate.net |

| Furfural | Ir/TiO₂ | - | 120-180 °C | Furfuryl Alcohol | researchgate.net |

Detailed Mechanistic Pathways of Complex Reactions

Quantum Chemical Calculations in Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the detailed mechanistic pathways of transformations involving this compound. rsc.orgnih.gov These computational methods provide insights into transition state geometries, activation energy barriers, and reaction thermodynamics, which are often difficult to determine experimentally. nih.govresearchgate.net

For the Diels-Alder reaction, DFT studies on substituted furans have been used to rationalize reactivity trends and stereoselectivity (endo/exo). acs.orgnih.govrsc.org Calculations can quantify the impact of the electron-withdrawing carboxylic acid group and the hydroxymethyl group on the HOMO and LUMO energies of the diene and dienophile, respectively. This helps to predict reaction feasibility and explains why certain conditions, like the use of aqueous solvents, can promote the reaction. researchgate.net The activation strain model, applied computationally, can quantitatively dissect the reaction barrier into the energy required to distort the reactants into their transition-state geometries and the stabilizing interaction between these distorted fragments. rsc.org

In the context of hydrogenation, DFT calculations have been instrumental in mapping the step-by-step mechanism of furan saturation on catalyst surfaces like Pd(111). rsc.org These studies reveal the preferred adsorption geometries of the furan ring and the sequence of hydrogen atom additions. rsc.org They also shed light on the competition between hydrogenation of the ring and hydrogenolysis of the C-O bonds, helping to explain how reaction selectivity is controlled by factors like temperature and hydrogen pressure. rsc.orgacs.org For example, calculations have shown that upon the first hydrogenation step to form a hydrofuran intermediate, the barrier for ring-opening becomes significantly lower, highlighting a critical branch point in the reaction network. rsc.org

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of reaction orders, activation energies, and the influence of various parameters on the transformation of this compound.

The kinetics of Diels-Alder reactions involving furan derivatives are known to be complex due to the reversibility of the reaction. researchgate.netnih.gov Kinetic monitoring, often by ¹H NMR or UV-Vis spectroscopy, allows for the determination of forward and reverse rate constants. nih.gov Studies on furoic acids have shown a significant rate enhancement when water is used as the solvent. nih.gov For the reaction between furfuryl alcohol and maleimides, the transition from a kinetically controlled product distribution at lower temperatures to a thermodynamically controlled one at higher temperatures has been observed, where the initially formed endo adduct can revert and reform as the more stable exo adduct. nih.gov

For the hydrogenation of the furan ring, kinetic studies on analogous compounds like furfural have been modeled using Langmuir-Hinshelwood mechanisms, which account for the adsorption of reactants onto the catalyst surface. ou.edu These studies yield apparent activation energies and adsorption constants for the various species involved. For example, the hydrogenation of furfural over a Cu/SiO₂ catalyst was found to have an activation energy of approximately 12 kcal/mol. ou.edu A study on the hydrogenation of furfural to tetrahydrofurfuryl alcohol using a Raney nickel catalyst determined the reaction to be first-order with respect to the furfural concentration. scirp.org

The table below provides a summary of kinetic parameters determined for reactions of analogous furan compounds.

| Reaction | Compound | Catalyst / Conditions | Activation Energy (Ea) | Reaction Order | Reference |

| Hydrogenation | Furfural | Cu/SiO₂ | ~12 kcal/mol (~50.2 kJ/mol) | - | ou.edu |

| Hydrogenation | Furfural | Raney Ni | 24.7 kJ/mol | First-order in furfural | scirp.org |

| Hydrodeoxygenation | Furfuryl Alcohol | Raney Ni | 27.7 kJ/mol | Zero-order in furfuryl alcohol | scirp.org |

| Diels-Alder | Furfuryl Alcohol / N-Hydroxymaleimide | DMSO-d₆ | 43-46 kJ/mol (forward) | - | nih.gov |

Strategic Derivatization for Analytical and Synthetic Applications of 4 Hydroxymethyl Furan 3 Carboxylic Acid

Chemical Derivatization for Enhanced Analytical Performance

Direct analysis of polar compounds like 4-(hydroxymethyl)furan-3-carboxylic acid can be challenging due to issues such as poor retention on reversed-phase chromatographic columns and inefficient ionization in mass spectrometry. nih.gov Chemical derivatization modifies the analyte's physicochemical properties to improve its detectability, separation, and quantification. researchgate.net

The primary goal of derivatization for chromatography is to transform the analyte into a new compound with properties better suited for a given analytical method. researchgate.net For carboxylic acids, this often involves converting the polar carboxyl group into a less polar and more readily detectable derivative. This modification enhances retention in reversed-phase high-performance liquid chromatography (RP-HPLC) and can significantly improve ionization efficiency for liquid chromatography-mass spectrometry (LC-MS) analysis. nih.gov

Several derivatization strategies are employed for carboxylic acids and are applicable to this compound:

Esterification: The carboxyl group can be converted into an ester. Reagents like 4'-bromophenacyl triflate are highly effective, reacting rapidly with carboxylates at room temperature to form 4'-bromophenacyl esters. nih.gov These derivatives exhibit improved chromatographic behavior and possess a strong ultraviolet (UV) absorbing tag for enhanced detection. nih.gov

Amidation: Coupling the carboxylic acid with an amine-containing reagent is another common approach. Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH), used in conjunction with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), convert carboxylic acids into their corresponding hydrazides. nih.gov This derivatization reduces polarity for better RP-HPLC separation and improves ionization. nih.gov Similarly, 4-bromo-N-methylbenzylamine (4-BNMA) has been developed as a reagent that couples with carboxylic acids to facilitate sensitive detection by positive electrospray ionization (ESI) tandem mass spectrometry (MS/MS). nih.gov

While derivatization offers enhanced sensitivity, direct analysis of furanic acids is also possible. For instance, an HPLC-Diode Array Detection (DAD) method was developed for the simultaneous determination of furan (B31954) derivatives, where 5-hydroxymethyl furoic acid was detected at a wavelength of 250 nm without derivatization. nih.gov However, for trace-level detection, derivatization remains a superior strategy.

| Derivatization Reagent | Coupling Agent | Derivative Formed | Analytical Advantage | Reference |

|---|---|---|---|---|

| 3-Nitrophenylhydrazine (3-NPH) | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Hydrazide | Reduces polarity for RP-HPLC, improves ionization for LC-MS. | nih.gov |

| 4'-Bromophenacyl triflate | N,N-diisopropylethylamine (as base) | Ester | Improves chromatographic retention and adds a strong UV-absorbing tag. | nih.gov |

| 4-Bromo-N-methylbenzylamine (4-BNMA) | EDC | Amide | Facilitates sensitive positive ESI-MS/MS detection. | nih.gov |

| Dimethylaminophenacyl bromide (DmPABr) | Not specified | Ester | Simultaneously labels carboxylic acids, thiols, and amines for LC-MS. | researchgate.net |

A key benefit of derivatization is the ability to introduce a spectroscopic probe or tag into the analyte's structure. researchgate.net This tag is a specific functional group designed to produce a strong and easily measurable signal using various spectroscopic detectors, thereby increasing the sensitivity and selectivity of the analysis.

The derivatizing agents used for chromatographic enhancement often double as spectroscopic probes:

Chromophoric Tags: For UV-Vis detection, a chromophore (a light-absorbing group) is introduced. The 4'-bromophenacyl group, introduced by the reagent 4'-bromophenacyl triflate, is a powerful chromophore that significantly enhances UV detectability during HPLC analysis. nih.gov

Fluorophoric Tags: For highly sensitive fluorescence detection, a fluorophore can be attached. General derivatization strategies aim to add a fluorophore to the target analyte, which is particularly useful for detecting trace amounts in complex biological samples. researchgate.net

Mass Spectrometric Tags: For MS-based detection, certain tags are used to improve ionization and provide a unique mass signature. The reagent 4-bromo-N-methylbenzylamine (4-BNMA) introduces a bromine atom into the derivative. nih.gov The characteristic isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) creates a recognizable doublet in the mass spectrum, which facilitates clear identification and confirmation of the derivatized analyte. nih.gov

| Reagent/Tag | Type of Probe | Detection Method | Principle of Enhancement | Reference |

|---|---|---|---|---|

| 4'-Bromophenacyl group | Chromophore | HPLC-UV | Introduces a group with strong ultraviolet absorbance. | nih.gov |

| 4-Bromo-N-methylbenzylamine (4-BNMA) | Mass Tag | LC-MS/MS | Improves ionization and provides a unique isotopic signature due to bromine. | nih.gov |

| Dansylhydrazine (DnsHz) | Fluorophore | HPLC-Fluorescence | Attaches a highly fluorescent dansyl group for sensitive detection. | nih.gov |

Scaffold Diversification for Medicinal and Material Chemistry

The this compound molecule serves as an attractive starting scaffold for generating diverse libraries of compounds for evaluation in medicinal and material chemistry. slideshare.net Its two distinct functional groups, the carboxylic acid and the hydroxymethyl group, along with the furan ring itself, are all amenable to chemical modification.

Diversification can be achieved by modifying the existing functional groups or by adding new substituents to the furan ring.

Modification of Existing Functional Groups: The carboxylic acid is readily converted into a wide range of derivatives. For example, it can be transformed into amides, esters, and hydrazides. nih.gov This approach was used in the development of novel fungicides based on a natural furan-carboxylic acid scaffold, where peptide-containing derivatives showed superior antifungal potency. nih.gov Another key transformation is the conversion to a hydroxamic acid, a moiety known for its ability to chelate metal ions in the active sites of metalloenzymes, making it a valuable functional group in the design of enzyme inhibitors. nih.gov The hydroxymethyl group can be oxidized to an aldehyde or further to a carboxylic acid, or converted to ethers and esters, providing another axis for diversification. researchgate.net

Substitution on the Furan Ring: Introducing new substituents directly onto the furan core is a powerful strategy for scaffold diversification. A reported method allows for the exclusive lithiation of 2-silylated-3-furoic acids at the C-4 position. researchgate.net The resulting dianion can be quenched with various electrophiles to install a wide range of substituents at the C-4 position, yielding 4-substituted-3-furoic acid derivatives after desilylation. researchgate.net This methodology provides a direct route to diversify the furan ring of a structure analogous to this compound.

| Derivative Type | Modification Site | Synthetic Strategy | Potential Application | Reference |

|---|---|---|---|---|

| Amides, Esters, Hydrazides | Carboxylic Acid | Coupling with amines, alcohols, or hydrazine | Medicinal Chemistry (e.g., antifungal agents) | nih.gov |

| Hydroxamic Acids | Carboxylic Acid | Coupling with hydroxylamine | Medicinal Chemistry (e.g., metalloenzyme inhibitors) | nih.gov |

| 4-Substituted Furans | Furan Ring (C4) | Directed lithiation followed by electrophilic quench | Medicinal and Material Chemistry | researchgate.net |

| Ethers, Esters | Hydroxymethyl Group | Williamson ether synthesis or esterification | General scaffold diversification | researchgate.net |

The furan scaffold can be used as a foundation to construct more complex, fused heterocyclic systems. Such structures are of great interest in medicinal chemistry due to their rigid conformations and novel biological activities. The functional groups of this compound can serve as handles to build additional rings onto the furan core.

For example, a common strategy in heterocyclic synthesis involves the cyclization of precursors containing both a carboxylic acid and a suitably positioned amine. In analogous systems, such as 4-oxoquinoline-3-carboxylic acids, an amino group at a neighboring position can undergo reductive lactamization with the carboxylic acid to form a fused polycyclic structure. researchgate.net A similar strategy could be envisioned for derivatives of this compound, where the hydroxymethyl group is first converted to an amine or used to attach an amine-containing side chain, setting the stage for an intramolecular cyclization to form a fused system.

Another relevant approach is seen in the synthesis of furo[3,2-c]coumarins, where a furan ring is fused to a coumarin (B35378) core. nih.gov Many of these syntheses start with a pre-existing heterocycle (like 4-hydroxycoumarin) and build the furan ring onto it. nih.gov These synthetic principles demonstrate the feasibility of using the furan-3-carboxylic acid motif as a building block for constructing larger, fused architectures with potential applications in drug discovery and materials science.

| Fused System Type | General Synthetic Strategy | Key Reaction | Relevance | Reference |

|---|---|---|---|---|

| Fused Lactams | Intramolecular cyclization of an amino-carboxylic acid precursor. | Reductive lactamization | Demonstrates use of a carboxylic acid to form a new fused ring. | researchgate.net |

| Fused Pyridones | Thermal lactamization of an amino-dicarboxylic acid precursor. | PPA-catalyzed thermal lactamization | Illustrates ring closure involving a carboxylic acid on a heterocyclic core. | nih.gov |

| Furo[3,2-c]coumarins | Building a furan ring onto a coumarin scaffold. | Reaction with terminal alkynes or rhodium-catalyzed diazocarbonyl heterocyclization | Provides examples of synthetic methods for creating fused furan systems. | nih.gov |

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block

The reactivity of the hydroxyl and carboxyl groups, combined with the aromatic furan (B31954) core, makes 4-(hydroxymethyl)furan-3-carboxylic acid a versatile building block for the construction of more complex molecules.

The furan nucleus is a common motif in a wide array of natural products and synthetically important molecules. researchgate.net The synthesis of substituted furans, particularly those with specific substitution patterns like the 3,4-disubstituted arrangement in this compound, often requires specialized synthetic strategies. organic-chemistry.orgresearchgate.net

A significant discovery highlighting the role of this scaffold is the identification of a family of related natural products, the 2-alkyl-4-hydroxymethylfuran-3-carboxylic acids (AHFCAs). nih.gov These compounds, collectively known as methylenomycin (Mm) furans (MMFs), were discovered through genome mining of the bacterium Streptomyces coelicolor. nih.gov The biosynthesis of these complex furanic compounds is directed by the mmfLHP gene cluster. nih.gov This discovery not only provides a biosynthetic route to this class of molecules but also underscores their importance as natural products.

The chemical synthesis of furan-3-carboxylic acid derivatives can be achieved through various methods, including the palladium-iodide-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives, which yields furan-3-carboxylic esters in good yields. nih.gov Such synthetic methodologies are crucial for accessing these valuable compounds when isolation from natural sources is not feasible.

Table 1: Examples of Complex Furanic Compounds and their Synthesis

| Compound Class | Synthetic Method/Origin | Key Features | Reference |

| 2-Alkyl-4-hydroxymethylfuran-3-carboxylic acids (AHFCAs/MMFs) | Biosynthesis by Streptomyces coelicolor (mmfLHP gene cluster) | Family of 5 related natural products; act as signaling molecules. | nih.gov |

| Furan-3-carboxylic esters | Palladium-iodide-catalyzed oxidative carbonylation of 3-yne-1,2-diols | Efficient one-step conversion to highly functionalized furans. | nih.gov |

| 4-Methylene-4,5-dihydrofuran-3-carboxylates | Palladium-iodide-catalyzed reaction of 2-methyl-3-yne-1,2-diols | Synthesis of related dihydrofuran structures. | nih.gov |

The furan ring is a privileged scaffold in medicinal chemistry, and its derivatives are found in numerous pharmaceuticals. nih.govslideshare.net The 2,4-substituted furan framework, which can be derived from precursors like 4-hydroxymethylfurfural (4-HMF), has shown potential in the synthesis of compounds for the pharmaceutical industry. aimspress.com For instance, derivatives of 4-HMF can be converted into antagonists for the prostaglandin (B15479496) receptor EP4, a target for inflammatory diseases. aimspress.com

The family of 2-alkyl-4-hydroxymethylfuran-3-carboxylic acids (AHFCAs) has a demonstrated biological role as inducers of antibiotic production in Streptomyces species. nih.gov These molecules specifically trigger the production of methylenomycin antibiotics in S. coelicolor, suggesting they function as signaling molecules analogous to the well-known γ-butyrolactone regulators. nih.gov This function places them as important targets for research into new antibiotic discovery pathways.

In the realm of agrochemicals, furan-carboxylic acid derivatives are being explored as potential fungicides. A recent study focused on the natural furanoid compound 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA) and synthesized a series of derivatives. nih.gov Several of these new compounds exhibited significant inhibitory effects against common plant pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, with some showing enhanced potency compared to the original natural product. nih.gov This highlights the potential of the furan-3-carboxylic acid scaffold in developing new agents for crop protection. nih.gov

Role in Polymer Chemistry and Biomaterials

The drive to replace fossil-fuel-based plastics with sustainable alternatives has spurred research into bio-derived monomers. nih.gov Furan-based compounds, obtainable from the dehydration of sugars, are at the forefront of this research. acs.org

Furan-based monomers are attractive for creating bio-based polymers. fapesp.br While much of the research has focused on 2,5-furandicarboxylic acid (FDCA) as a bio-based replacement for terephthalic acid in polyesters like poly(ethylene furanoate) (PEF), the principles extend to other furan dicarboxylic acids. nih.govacs.org PEF, for example, exhibits superior gas barrier properties compared to its petroleum-based counterpart, PET. nih.gov

The bifunctional nature of this compound, possessing both a hydroxyl and a carboxylic acid group, allows it to act as an AB-type monomer for direct polymerization into polyesters. The presence of the furan ring in the polymer backbone is expected to impart specific properties, such as increased rigidity and altered thermal stability, similar to how FDCA influences polymer characteristics. researchgate.net The development of furan-based thermosets, traditionally made from furfuryl alcohol, also demonstrates the versatility of the furan core in creating robust polymer networks. acs.org

The rigid, planar structure of the furan ring makes it a suitable component for liquid crystal materials. Research has shown that furan-2,4-dicarboxylic acid, a potential derivative of 4-HMF, can be converted into liquid crystal materials. aimspress.com The incorporation of a furan ring into the molecular structure of liquid crystals can significantly influence their mesomorphic properties, such as phase behavior and thermal stability. nih.gov For example, the introduction of a furan ring can affect the range and stability of the nematic and smectic phases observed in these materials. researchgate.netnih.gov

Furthermore, derivatives of 4-HMF have been identified as precursors for photo cross-linking agents. aimspress.com Specifically, (E)-5-(3-ethoxy-3-oxoprop-1-enyl)furan-3-carboxylic acid is a precursor used in the photo cross-linking of copolymers. aimspress.com Cross-linking agents are essential for creating polymer networks with enhanced mechanical strength, thermal stability, and chemical resistance, which are critical for many advanced material applications.

Table 2: Applications in Materials Science

| Application | Precursor/Monomer | Resulting Material/Property | Reference |

| Bio-based Polyesters | Furan dicarboxylic acids | Poly(ethylene furanoate) (PEF) with superior gas barrier properties. | nih.gov |

| Liquid Crystals | Furan-2,4-dicarboxylic acid | Materials with distinct mesomorphic (nematic, smectic) phases. | aimspress.comnih.gov |

| Cross-linking Agents | (E)-5-(3-ethoxy-3-oxoprop-1-enyl)furan-3-carboxylic acid | Copolymers with enhanced network structure through photo cross-linking. | aimspress.com |

Biological Significance in Chemical Signaling and Metabolic Regulation

While the synthesis of furan-containing structures is relatively rare in biological systems, some organisms produce these compounds for specific functions. aimspress.com

The most well-documented biological role for the this compound scaffold is in chemical signaling. As mentioned previously, the family of 2-alkyl-4-hydroxymethylfuran-3-carboxylic acids (AHFCAs) acts as a class of signaling molecules in Streptomyces bacteria, inducing the production of antibiotics. nih.gov This function is analogous to that of γ-butyrolactones, which are well-established quorum-sensing molecules in these bacteria. nih.gov The discovery of AHFCAs suggests they may represent a general class of antibiotic biosynthesis inducers in Streptomyces. nih.gov

In terms of metabolic regulation, while direct data for this compound is limited, other furan-containing carboxylic acids have been shown to have significant metabolic effects. For instance, 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid (CMPF), a furanoid fatty acid, accumulates in patients with chronic kidney disease and is considered a uremic toxin. hmdb.ca CMPF is a potent inhibitor of mitochondrial respiration and can interfere with the renal secretion of various drugs. hmdb.ca Although CMPF has a different substitution pattern, this finding indicates that furan-based carboxylic acids can interact with and modulate key metabolic pathways. The metabolic fate of many drugs involves the oxidation of alkyl groups to form carboxylic acids, which can alter their pharmacological activity. nih.gov

Exploration in Enzyme Mechanism Studies (e.g., MfnB related research)

While direct enzyme mechanism studies involving this compound are not extensively detailed in the provided search results, research into the enzyme 4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate synthase (MfnB) from the methanogen Methanocaldococcus jannaschii offers insights into the biosynthesis of a structurally related furan derivative. nih.gov The MfnB enzyme is remarkable as it catalyzes at least 10 distinct chemical reactions to convert two molecules of glyceraldehyde-3-P (GA-3-P) into 4-(hydroxymethyl)-2-furancarboxaldehyde-P (4-HFC-P), a key intermediate in the biosynthesis of the coenzyme methanofuran. nih.gov

Biochemical characterization and site-directed mutagenesis studies of MfnB have identified several strictly conserved amino acid residues (Asp25, Lys27, Lys85, and Asp151) in the active site that are essential for its catalytic activity. nih.gov Further investigation revealed that Lys27 forms a Schiff base with a methylglyoxal-like intermediate during the reaction cascade. nih.gov The proposed catalytic mechanism for MfnB involves a phosphate (B84403) elimination and a triose phosphate isomerase-like reaction at two different GA-3-P binding sites. nih.gov This is followed by an aldol (B89426) condensation between an enzyme-bound enol form of methylglyoxal (B44143) and dihydroxyacetone phosphate (DHAP), and the cycle concludes with cyclization and two dehydration reactions to form the furan ring of 4-HFC-P. nih.gov

Although the product of the MfnB-catalyzed reaction is 4-(hydroxymethyl)-2-furancarboxaldehyde-P and not this compound, the complex mechanism of furan ring formation from acyclic precursors by a single enzyme provides a valuable model for understanding the enzymatic synthesis of substituted furans in biological systems.

Future Research Trajectories and Contemporary Challenges in 4 Hydroxymethyl Furan 3 Carboxylic Acid Chemistry

Development of Highly Efficient and Sustainable Synthetic Methodologies

A primary challenge in the study of 4-(Hydroxymethyl)furan-3-carboxylic acid is the lack of established, high-yield synthetic routes. Future research must prioritize the development of methodologies that are not only efficient but also align with the principles of green chemistry, utilizing renewable feedstocks and minimizing waste.

Key Research Objectives:

Bio-inspired Synthesis: Leveraging natural biosynthetic pathways, such as those identified in the production of MMFs, could offer a blueprint for developing biocatalytic or whole-cell conversion processes. nih.gov The use of microorganisms or isolated enzymes could provide high selectivity under mild reaction conditions, a green alternative to conventional chemical synthesis. researchgate.net

From Novel Bio-based Precursors: While many furanic compounds are derived from the dehydration of C6 sugars to 5-HMF, developing pathways from alternative biomass sources or less common sugars could provide more direct routes to 2,4-substituted furans.

Selective Oxidation of 4-Methylfurfural: A potential route involves the selective oxidation of 4-methylfurfural. This would require catalysts capable of differentiating between the formyl and methyl groups, a significant challenge in catalytic chemistry.

Improving on Existing Furan (B31954) Syntheses: Methods for synthesizing furan-3-carboxylic acid derivatives, such as the aromatization of dihydrofuran precursors followed by nucleophilic displacement, could be adapted for the synthesis of the target molecule. researchgate.net However, these multi-step processes often suffer from moderate yields and require optimization for sustainability.

| Potential Synthetic Approach | Precursor | Key Challenge | Sustainability Aspect |

| Biocatalytic Conversion | Biomass Sugars / Intermediates | Identification and engineering of specific enzymes. | Renewable feedstock, mild conditions, minimal waste. |

| Selective Catalytic Oxidation | 4-Hydroxymethylfurfural (4-HMF) | Achieving selective oxidation of the aldehyde group without affecting the hydroxymethyl group. | Potential for high atom economy if selective catalysts are developed. |

| Multi-step Chemical Synthesis | Dihydrofuran derivatives | Improving overall yield and reducing the number of synthetic steps. | Can be improved by using greener solvents and catalysts. |

Exploration of Novel Catalytic Transformations and Reaction Pathways